molecular formula C6H2Cl2O2S B217268 Epelmycin C CAS No. 107807-23-8

Epelmycin C

Cat. No. B217268
CAS RN: 107807-23-8
M. Wt: 715.7 g/mol
InChI Key: WZIPAGOFYCDCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epelmycin C is a natural product that belongs to the class of macrolide antibiotics. It is produced by the bacterium Streptomyces hygroscopicus var. geldanus and was first discovered in 1987. Epelmycin C has been found to have potent antibacterial activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for the development of new antibiotics.

Scientific Research Applications

  • Ophthalmic Applications : MMC has been widely used in ophthalmic medicine to inhibit wound healing and reduce scarring in various surgeries, such as glaucoma filtering surgeries, dacryocystorhinostomy, corneal refractive surgery, and surgeries for ocular cicatrisation (Abraham et al., 2006).

  • Cancer Stem Cells : A study identified compounds showing selective toxicity for breast cancer stem cells, with one compound, salinomycin, demonstrating significant effects in reducing the proportion of these cells compared to a common breast cancer drug (Gupta et al., 2009).

  • Synthesis for Anti-Cancer Activity : The synthesis and biological testing of 7-Epi (+)-FR900482, an epimer of FR900482 (a potent anti-tumor therapeutic similar to MMC), showed equal potency against several cancer cell lines (Trost & O’Boyle, 2008).

  • Ribosomal RNA Inhibition : MMC has been found to interact with ribosomal RNA, leading to inhibition of protein translation, which contributes to its cytotoxic effects (Snodgrass et al., 2010).

  • Impact on Corneal Cells : A study on the impact of MMC treatment on primary human corneal limbal epithelial cells revealed significant changes in cell migration, cytokine secretion, and matrix accumulation (Pal‐Ghosh et al., 2019).

  • Apoptosis in Cervical Carcinoma Cells : MMC has been shown to induce apoptosis in cervical carcinoma cell lines through the Fas/FasL-dependent pathway and suppression of IL-18, contributing to its anti-cancer effects (Kang et al., 2006).

  • Treatment for Esophageal Stricture in Children : MMC has been explored as an alternative treatment for refractory esophageal stricture in children, showing potential as an adjunct to surgical procedures (Uhlen et al., 2006).

  • Anti-Tumor Therapy : MMC's role in tumor therapy is significant, as it acts by inhibiting DNA synthesis, and has been used for various types of cancers (Phillips et al., 2000).

properties

CAS RN

107807-23-8

Product Name

Epelmycin C

Molecular Formula

C6H2Cl2O2S

Molecular Weight

715.7 g/mol

IUPAC Name

methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C36H45NO14/c1-7-36(46)13-20(50-21-11-17(37(4)5)34(15(3)49-21)51-22-12-19(39)29(40)14(2)48-22)24-25(28(36)35(45)47-6)33(44)26-27(32(24)43)31(42)23-16(30(26)41)9-8-10-18(23)38/h8-10,14-15,17,19-22,28-29,34,38-40,43-44,46H,7,11-13H2,1-6H3

InChI Key

WZIPAGOFYCDCEJ-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O

synonyms

epelmycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epelmycin C
Reactant of Route 2
Epelmycin C
Reactant of Route 3
Epelmycin C
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Epelmycin C
Reactant of Route 5
Epelmycin C
Reactant of Route 6
Epelmycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.